MDMB-FUBICA metabolite 3 chemical structure and properties
MDMB-FUBICA metabolite 3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDMB-FUBICA, a potent synthetic cannabinoid, undergoes metabolic transformation in the body, leading to various metabolites. This guide focuses on a key Phase I metabolite, MDMB-FUBICA metabolite 3, formally known as N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine. This metabolite is formed through the hydrolysis of the methyl ester group of the parent compound. Understanding the chemical structure, properties, and analytical methodologies for this metabolite is crucial for forensic analysis, toxicological studies, and in the development of countermeasures to synthetic cannabinoid use. This document provides a comprehensive overview of the available technical data, outlines experimental protocols, and visualizes key pathways and workflows.
Chemical Structure and Properties
MDMB-FUBICA metabolite 3 is the carboxylic acid derivative of MDMB-FUBICA, resulting from the cleavage of the methyl ester. This biotransformation significantly alters the physicochemical properties of the molecule, most notably its polarity and, consequently, its pharmacological activity.
Chemical Structure:
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Systematic Name: N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine[1]
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Molecular Weight: 382.4 g/mol [1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₃FN₂O₃ | [1][2] |
| Molecular Weight | 382.4 g/mol | [1] |
| CAS Number | 2693397-46-3 | [1][2] |
| Appearance | Crystalline solid (typical for analytical standards) | General knowledge |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 0.10 mg/mL | [1] |
| UV λmax | 216, 289 nm | [1] |
Metabolic Pathway of MDMB-FUBICA
The primary metabolic pathway leading to the formation of MDMB-FUBICA metabolite 3 is the hydrolysis of the terminal methyl ester of the parent compound, MDMB-FUBICA. This reaction is a common Phase I metabolic process for many synthetic cannabinoids containing an ester linkage.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis and analysis of MDMB-FUBICA metabolite 3 are not widely published. However, based on the known chemistry of this and similar compounds, as well as general laboratory practices, the following sections outline plausible methodologies.
Proposed Synthesis Protocol
The synthesis of MDMB-FUBICA metabolite 3 can be achieved through the hydrolysis of its methyl ester precursor, MDMB-FUBICA.
Reaction: Saponification (base-catalyzed hydrolysis) of the methyl ester.
Materials:
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MDMB-FUBICA
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Methanol (B129727) (MeOH)
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Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)
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Water (H₂O)
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Hydrochloric acid (HCl) for acidification
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Ethyl acetate (B1210297) (EtOAc) for extraction
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
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Silica (B1680970) gel for column chromatography (optional, for purification)
Procedure:
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Dissolve MDMB-FUBICA in a mixture of methanol and water.
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Add a solution of NaOH or LiOH in water to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Once the reaction is complete, remove the methanol under reduced pressure.
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Acidify the aqueous residue to a pH of approximately 3-4 with dilute HCl. A precipitate should form.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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If necessary, purify the crude product by silica gel column chromatography.
Analytical Protocol: LC-MS/MS for Urine Samples
The analysis of MDMB-FUBICA metabolite 3 in biological matrices like urine typically involves sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
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Enzymatic Hydrolysis: To a 1 mL urine sample, add a β-glucuronidase solution to hydrolyze any potential Phase II glucuronide conjugates of the metabolite. Incubate at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours).
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Solid-Phase Extraction (SPE):
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Condition an SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol and then water.
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Load the hydrolyzed urine sample onto the cartridge.
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Wash the cartridge with water and a weak organic solvent to remove interferences.
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Elute the analyte with a suitable organic solvent (e.g., methanol or a mixture of ethyl acetate and isopropanol).
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Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
LC-MS/MS Parameters (Representative):
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
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Flow Rate: 0.3 - 0.5 mL/min.
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Injection Volume: 5 - 10 µL.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for MDMB-FUBICA metabolite 3. The exact m/z values would need to be determined by direct infusion of a standard.
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Signaling Pathways and Pharmacological Considerations
MDMB-FUBICA is a potent agonist at the cannabinoid type 1 (CB1) receptor, which is a G-protein coupled receptor (GPCR). Activation of the CB1 receptor leads to a cascade of intracellular signaling events, primarily through the Gi/o pathway, resulting in the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events are responsible for the psychoactive effects of cannabinoids.
The hydrolysis of the methyl ester to form MDMB-FUBICA metabolite 3 is expected to significantly reduce its affinity and efficacy at the CB1 receptor. The carboxylic acid moiety increases the polarity of the molecule, which may hinder its ability to cross the blood-brain barrier and interact effectively with the receptor's binding pocket.
Conclusion
MDMB-FUBICA metabolite 3 is a key product of the metabolism of the potent synthetic cannabinoid MDMB-FUBICA. Its formation through ester hydrolysis represents a significant detoxification step, as the resulting carboxylic acid is expected to have substantially lower affinity and efficacy at cannabinoid receptors. The analytical detection of this metabolite is a reliable indicator of exposure to the parent compound. While specific experimental protocols and quantitative pharmacological data for this metabolite are not extensively documented in public literature, the information provided in this guide, based on related compounds and general principles, offers a solid foundation for researchers, scientists, and drug development professionals working in this area. Further research is warranted to fully characterize the pharmacological and toxicological profile of this and other synthetic cannabinoid metabolites.
